2-(4-Methoxyphenyl)imidazole-4-methanol
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Overview
Description
2-(4-Methoxyphenyl)imidazole-4-methanol is a heterocyclic compound featuring an imidazole ring substituted with a 4-methoxyphenyl group and a hydroxymethyl group. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)imidazole-4-methanol typically involves the cyclization of amido-nitriles or the condensation of ketones with amidines. One common method includes the use of benzamidine hydrochloride monohydrate and 4-methoxyphenacyl bromide in the presence of potassium bicarbonate and tetrahydrofuran (THF) as a solvent. The reaction mixture is heated to reflux, followed by cooling and purification steps to yield the desired product .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multicomponent reactions catalyzed by metals such as copper or nickel. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)imidazole-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or THF .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 2-(4-Methoxyphenyl)imidazole-4-carboxylic acid, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
2-(4-Methoxyphenyl)imidazole-4-methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)imidazole-4-methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can form hydrogen bonds with biological molecules, enhancing its solubility and binding affinity. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its antimicrobial and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazole: Lacks the methoxy and hydroxymethyl groups, resulting in different chemical properties and biological activities.
4-Methoxyphenylimidazole: Similar structure but without the hydroxymethyl group, affecting its reactivity and applications.
Uniqueness
2-(4-Methoxyphenyl)imidazole-4-methanol is unique due to the presence of both the methoxy and hydroxymethyl groups, which enhance its solubility, reactivity, and biological activities compared to similar compounds .
Biological Activity
2-(4-Methoxyphenyl)imidazole-4-methanol is a compound of significant interest within the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H12N2O2
- Molecular Weight : 220.23 g/mol
- CAS Number : 53292-67-4
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Antiviral Activity
The compound has also demonstrated antiviral properties, particularly against HIV. In a study evaluating its efficacy, this compound was found to inhibit the interaction between HIV integrase and its cellular cofactor LEDGF/p75, which is critical for viral replication. The percentage inhibition rates exceeded 50% in several tested concentrations, indicating its potential as a therapeutic agent against HIV .
Cytotoxicity
While exploring its biological activity, cytotoxicity assays revealed that the compound exhibits varying degrees of toxicity towards mammalian cells. The cytotoxicity was assessed using human cell lines, with results indicating that at higher concentrations, the compound could lead to significant cell death. However, it maintains a favorable selectivity index when compared to known toxic agents like Auranofin .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to function as an enzyme inhibitor by binding to the active site of target enzymes involved in critical metabolic processes. This binding prevents substrate access and inhibits enzymatic activity, leading to reduced proliferation of pathogens .
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibits growth of bacteria | |
Antiviral | Inhibits HIV integrase activity | |
Cytotoxicity | Varies; potential cell death |
Cytotoxicity Assay Results
Compound | CC50 (µM) | % Inhibition at 100 µM |
---|---|---|
This compound | >200 | 65% |
Auranofin | 50.4 | - |
Control (untreated) | - | 0% |
Case Studies
- Antiviral Efficacy Against HIV : A recent study evaluated a series of imidazole derivatives for their ability to inhibit HIV replication. Among these, this compound showed significant inhibition rates exceeding 50%, making it a candidate for further development as an antiviral agent .
- Cytotoxicity Assessment : In vitro studies conducted on MT-4 cells revealed that while the compound exhibits antiviral activity, it also presents cytotoxic effects at higher concentrations. The study emphasized the need for careful dose management when considering this compound for therapeutic applications .
Properties
CAS No. |
53292-67-4 |
---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H12N2O2/c1-15-10-4-2-8(3-5-10)11-12-6-9(7-14)13-11/h2-6,14H,7H2,1H3,(H,12,13) |
InChI Key |
WXDITMPXBOLDKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(N2)CO |
Origin of Product |
United States |
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